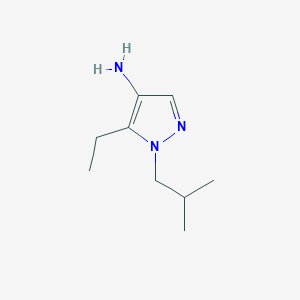

5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Vue d'ensemble

Description

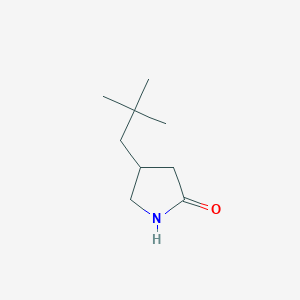

“5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine” is an organic compound that likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The “5-ethyl” and “1-(2-methylpropyl)” parts of the name suggest that there are ethyl and isobutyl groups attached to this ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazine with a 1,3-diketone . The ethyl and isobutyl groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole ring, with the ethyl group attached at the 5-position and the isobutyl group attached at the 1-position . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, “5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine” could potentially undergo a variety of chemical reactions. These might include further substitution reactions, as well as reactions at the nitrogen atoms of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine” would depend on factors such as its exact molecular structure and the presence of any functional groups . For example, it would likely be a solid or liquid at room temperature, and its solubility in water would depend on the polarity of the molecule .Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a compound that can be involved in various chemical synthesis processes. Research has demonstrated its potential in the creation of new N-fused heterocycle products through condensation with activated carbonyl groups. This process is useful for preparing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products in good to excellent yields, indicating its utility in the development of complex organic molecules (Ghaedi et al., 2015).

Biological Evaluation and Potential Therapeutic Uses

Compounds structurally related to 5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine have been synthesized and evaluated for their pharmacological activities. For instance, a series of 1-arylpyrazoles were synthesized and assessed as potent σ(1) receptor (σ(1)R) antagonists. These compounds, including those with basic amine substituents similar to 5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine, showed promising activity in vitro and in animal models of neuropathic pain, highlighting the therapeutic potential of such molecules (Díaz et al., 2012).

Antimicrobial and Antioxidant Applications

Derivatives of pyrazole compounds, including those structurally related to 5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine, have shown significant antimicrobial and antioxidant activities. A study synthesizing new diazo dyes derived from pyrazolo[1,5-a]pyrimidine demonstrated these compounds' effectiveness against various Gram-positive and Gram-negative bacteria and fungi. Some of these compounds also exhibited excellent antioxidant activities, with certain derivatives showing higher activity than Vitamin C, suggesting potential applications in developing new antimicrobial and antioxidant agents (Şener et al., 2017).

Material Science and Corrosion Inhibition

Pyrazole derivatives, including those related to 5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine, have been explored for their applications in material science, particularly as corrosion inhibitors. Research into bipyrazolic type organic compounds demonstrated their inhibitory effect on the corrosion of pure iron in acidic media. These studies indicate the potential use of pyrazole derivatives in protecting metals from corrosion, which is crucial for industrial applications (Chetouani et al., 2005).

Mécanisme D'action

are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their diverse range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties . The specific activities depend on the nature and position of the substituents on the pyrazole ring.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-ethyl-1-(2-methylpropyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-4-9-8(10)5-11-12(9)6-7(2)3/h5,7H,4,6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIDDEYLGIWUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1528476.png)

![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B1528486.png)

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1528487.png)

![6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one](/img/structure/B1528488.png)